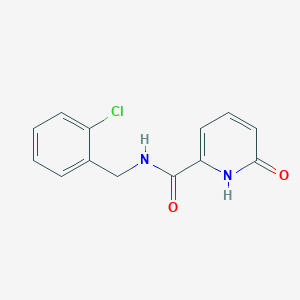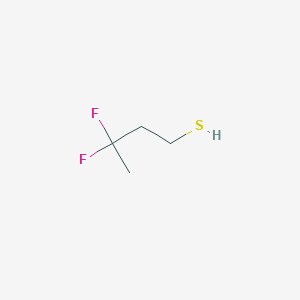
3,3-Difluorobutane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluorobutane-1-thiol: is an organosulfur compound characterized by the presence of a thiol group (-SH) and two fluorine atoms attached to the third carbon of a butane chain This compound is part of the thiol family, which are known for their distinctive and often unpleasant odors
Mechanism of Action
Target of Action
The primary targets of 3,3-Difluorobutane-1-thiol are currently unknown
Mode of Action
It’s known that the mode of action reflects the key & obligatory steps through which a chemical interacts with the organism .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Difluorobutane-1-thiol can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of 3,3-difluorobutyl halides with a sulfur nucleophile such as sodium hydrosulfide. The reaction typically proceeds under mild conditions, often in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of thiourea as a nucleophile. Thiourea reacts with 3,3-difluorobutyl halides to form an intermediate isothiourea salt, which is then hydrolyzed to yield the desired thiol. This method is advantageous as it minimizes the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluorobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids. Mild oxidizing agents like iodine or bromine can convert thiols to disulfides, while stronger oxidizing agents like hydrogen peroxide can further oxidize them to sulfonic acids.
Reduction: Disulfides formed from the oxidation of thiols can be reduced back to thiols using reducing agents such as zinc in the presence of hydrochloric acid.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Iodine, bromine, hydrogen peroxide.
Reduction: Zinc, hydrochloric acid.
Substitution: Sodium hydrosulfide, thiourea.
Major Products:
Oxidation: Disulfides, sulfinic acids, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted thiols depending on the nucleophile used.
Scientific Research Applications
3,3-Difluorobutane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds. Its unique structure, with both fluorine and sulfur atoms, makes it valuable in studying the effects of these atoms on chemical reactivity and properties.
Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins. This compound can be used to study these processes and the impact of fluorine substitution on biological activity.
Medicine: Organosulfur compounds, including thiols, have potential therapeutic applications due to their antioxidant properties. Research into this compound may reveal new insights into its potential as a drug candidate.
Industry: Thiols are used in the production of polymers, agrochemicals, and pharmaceuticals. The unique properties of this compound make it a candidate for specialized industrial applications.
Comparison with Similar Compounds
1-Butanethiol: Similar structure but lacks fluorine atoms.
3,3,3-Trifluoropropane-1-thiol: Contains three fluorine atoms but has a shorter carbon chain.
Ethanethiol: A simpler thiol with a shorter carbon chain and no fluorine atoms.
Uniqueness: 3,3-Difluorobutane-1-thiol is unique due to the presence of two fluorine atoms on the third carbon of the butane chain. This fluorine substitution can significantly alter the compound’s chemical and physical properties, such as its reactivity, boiling point, and solubility. The combination of fluorine and sulfur atoms in the same molecule provides a unique platform for studying the interplay between these elements in various chemical and biological contexts.
Properties
IUPAC Name |
3,3-difluorobutane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2S/c1-4(5,6)2-3-7/h7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUQJVWVOKZQLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCS)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2853688.png)
![(2,4-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2853689.png)
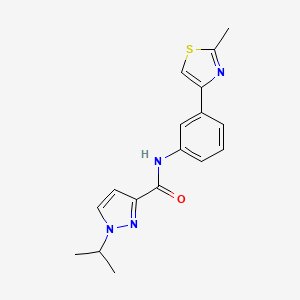
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2853691.png)
![N-cyclopentyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2853692.png)
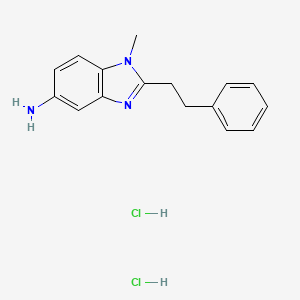
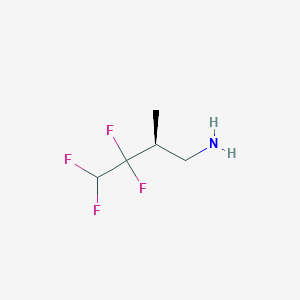
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2853696.png)
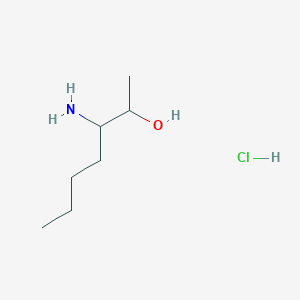
![N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2853701.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B2853705.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2853706.png)
